molecular formula C22H30INO4 B108714 N-Methyl laudanosinium iodide CAS No. 24948-17-2

N-Methyl laudanosinium iodide

Cat. No. B108714
CAS RN: 24948-17-2
M. Wt: 499.4 g/mol
InChI Key: SANXPMGEBDLSJX-UHFFFAOYSA-M
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Description

N-Methyl laudanosinium iodide is a compound that is used in various fields of research . It is a derivative of laudanosine, a recognized metabolite of atracurium and cisatracurium .


Synthesis Analysis

The synthesis of N-Methyl laudanosinium iodide involves several steps. One of the key steps is the reaction of laudanosine with a methylating agent to form N-Methyl laudanosinium . This process is similar to the synthesis of other quaternary ammonium compounds .


Molecular Structure Analysis

The molecular structure of N-Methyl laudanosinium iodide is complex. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom surrounded by four organic groups . The structure also includes iodide ions, which are negatively charged .


Chemical Reactions Analysis

N-Methyl laudanosinium iodide can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions, a common type of reaction for quaternary ammonium compounds . It can also interact with other chemicals in the environment, leading to changes in its structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methyl laudanosinium iodide are influenced by its molecular structure. For example, its solubility and reactivity can be affected by the presence of the quaternary ammonium group and the iodide ions . More detailed information about its properties can be obtained through laboratory analysis .

Scientific Research Applications

Stereochemistry and Quaternization

  • N-Methyl laudanosinium iodide is significant in stereochemical studies. For instance, in the quaternization of 1-benzyl-tetrahydroisoquinolines like laudanosine, NMR nuclear Overhauser measurements coupled with synthesis using 13 C enriched methyl iodide have elucidated the preferred direction of attack during quaternization, revealing important stereochemical insights (Lindon & Ferrige, 1980).

Structural Analysis of Tetrahydroisoquinolinium Salts

  • N-Methyl laudanosinium iodide has been instrumental in the nuclear magnetic resonance (NMR) and X-ray stereochemical studies of 1-benzyltetrahydroisoquinolinium salts. These studies involve the combination of 1H and 13C NMR studies and single-crystal X-ray analysis, providing detailed structural information on these compounds (El-Sayad et al., 1982).

Alkylation Studies in Histochemistry

  • In histochemistry, methyl iodide, including its derivatives like N-Methyl laudanosinium iodide, plays a role as an alkylating agent. It selectively esterifies carbohydrate and other carboxyl groups, contributing significantly to histochemical alkylation studies (Terner, 1964).

Pharmacology and SK Channel Blockade

  • N-Methyl laudanosinium iodide analogues have been synthesized and evaluated for their potential as small conductance Ca2+-activated K+ (SK) channel blockers, demonstrating significant pharmacological properties and contributing to our understanding of neuronal action potentials (Graulich et al., 2005).

Hofmann Elimination Studies

  • The compound has also been used in Hofmann elimination studies with diazomethane on curare bases and other quaternary tetrahydroisoquinoline alkaloids, providing insights into the structural changes and reactions of these compounds (Naghaway & Soine, 1978).

Future Directions

The future research directions for N-Methyl laudanosinium iodide could involve further exploration of its properties and potential applications. For example, it could be used in the development of new materials, such as metal-organic frameworks . Additionally, more research could be done to better understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANXPMGEBDLSJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460739
Record name N-Methyl laudanosinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl laudanosinium iodide

CAS RN

3767-40-6
Record name N-Methyl laudanosinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl laudanosinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HA El-Sayad, RA Swaringen, DA Yeowell… - Journal of the …, 1982 - pubs.rsc.org
… 5’-methoxylaudanosinium iodides (2h) and 5’-methoxyN-methyl-laudanosinium iodide (2b) as summarized in Table 3. The … 'H Nmr chemical shifts for N-methyl-laudanosinium iodide (lc) …
Number of citations: 8 pubs.rsc.org
EP Taylor - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… SOC., 1948, 70, 2783) prepared and investigated the pharmacological properties of, inter aZia, N-methyllaudanosinium iodide (11) and N-benzyl-laudanosinium bromide (111), both of …
Number of citations: 16 pubs.rsc.org

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